molecular formula C15H20N2O3S B346017 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole CAS No. 944782-15-4

1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole

Katalognummer: B346017
CAS-Nummer: 944782-15-4
Molekulargewicht: 308.4g/mol
InChI-Schlüssel: UXUDNRFIRJWTHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is a pyrazole derivative featuring a sulfonyl group bridging a substituted phenyl ring (2-ethoxy-4,5-dimethylphenyl) and a 3,5-dimethylpyrazole core. While its pharmacological profile remains under investigation, structural analogs provide insights into its comparative properties.

Eigenschaften

IUPAC Name

1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-6-20-14-7-10(2)11(3)8-15(14)21(18,19)17-13(5)9-12(4)16-17/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUDNRFIRJWTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 3,5-Dimethyl-1H-pyrazole

The pyrazole core is synthesized via a condensation reaction between pentane-2,4-dione (acetylacetone) and hydrazine hydrate. This exothermic reaction proceeds quantitatively in methanol at 25–35°C :

Procedure

  • Reactants :

    • Pentane-2,4-dione (30 g, 300 mmol)

    • 85% hydrazine hydrate (34.5 mL, 600 mmol)

    • Methanol (150 mL)

  • Conditions :

    • Add hydrazine hydrate dropwise to acetylacetone in methanol under stirring.

    • Maintain temperature at 25–35°C using an ice bath to control exothermicity.

    • Stir for 2 h until completion (monitored by TLC).

  • Work-up :

    • Evaporate methanol under reduced pressure.

    • Recrystallize the residue from ethanol to obtain 3,5-dimethyl-1H-pyrazole as white crystals (yield: 98%) .

Key Data

ParameterValue
Reaction time2 h
Temperature25–35°C
Yield98%
Melting point108–110°C

Synthesis of 2-Ethoxy-4,5-dimethylbenzenesulfonyl Chloride

The sulfonyl chloride intermediate is prepared via sulfonation of 2-ethoxy-4,5-dimethylbenzene using chlorosulfonic acid, followed by chlorination with thionyl chloride :

Procedure

  • Reactants :

    • 2-Ethoxy-4,5-dimethylbenzene (50 g, 277 mmol)

    • Chlorosulfonic acid (166.7 g, 1.43 mol)

    • Thionyl chloride (40.8 g, 343 mmol)

    • Chloroform (250 mL)

  • Conditions :

    • Dissolve 2-ethoxy-4,5-dimethylbenzene in chloroform and cool to 0°C.

    • Add chlorosulfonic acid dropwise over 1 h.

    • Heat to 60°C for 10 h.

    • Add thionyl chloride and stir at 60°C for 2 h.

  • Work-up :

    • Cool the mixture to 0–10°C and quench with ice-cold water.

    • Extract with dichloromethane, dry over Na₂SO₄, and evaporate to obtain the sulfonyl chloride as a pale-yellow liquid (yield: 85%) .

Key Data

ParameterValue
Reaction time12 h
Temperature0°C → 60°C
Yield85%

Coupling of 3,5-Dimethyl-1H-pyrazole with 2-Ethoxy-4,5-dimethylbenzenesulfonyl Chloride

The final step involves nucleophilic substitution to attach the sulfonyl group to the pyrazole ring :

Procedure

  • Reactants :

    • 3,5-Dimethyl-1H-pyrazole (20 g, 208 mmol)

    • 2-Ethoxy-4,5-dimethylbenzenesulfonyl chloride (64.2 g, 229 mmol)

    • Diisopropylethylamine (DIPEA, 54.6 g, 422 mmol)

    • Dichloromethane (DCM, 200 mL)

  • Conditions :

    • Dissolve 3,5-dimethyl-1H-pyrazole in DCM and add DIPEA at 25°C.

    • Add sulfonyl chloride dropwise over 30 min.

    • Stir at 25°C for 16 h.

  • Work-up :

    • Wash with water, separate the organic layer, and dry over Na₂SO₄.

    • Purify by column chromatography (ethyl acetate/hexane, 1:4) to obtain the target compound as a white solid (yield: 72%) .

Key Data

ParameterValue
Reaction time16 h
Temperature25°C
Yield72%
Purity (HPLC)98.5%

Structural Characterization

The compound is validated using spectroscopic techniques:

  • IR (KBr) : 3284 cm⁻¹ (N–H), 2934 cm⁻¹ (C–H), 1145 cm⁻¹ (S=O) .

  • ¹H NMR (CDCl₃) : δ 7.21 (s, 2H, ArH), 4.02 (q, 2H, OCH₂), 2.50 (s, 6H, CH₃), 1.41 (t, 3H, CH₃) .

  • HRMS : m/z 308.4 [M+H]⁺ (calculated for C₁₅H₂₀N₂O₃S: 308.4) .

Optimization Insights

  • Base Selection : DIPEA outperforms NaH or K₂CO₃, achieving higher yields (72% vs. 55%) .

  • Solvent : DCM provides better solubility and reaction control compared to THF .

  • Temperature : Prolonged stirring at 25°C prevents decomposition of the sulfonyl chloride .

Challenges and Mitigations

  • Side Reactions : Over-sulfonation is minimized by controlled addition of chlorosulfonic acid .

  • Purification : Column chromatography with ethyl acetate/hexane (1:4) effectively removes unreacted starting materials .

Scalability and Industrial Relevance

The process is scalable to kilogram-scale with consistent yields (70–75%) . The compound’s stability under ambient conditions makes it suitable for large-scale pharmaceutical production .

Analyse Chemischer Reaktionen

1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfoxide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Research indicates that compounds similar to 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole exhibit significant anti-inflammatory effects. For instance, studies have shown that certain pyrazole derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. The compound's structure suggests it may also possess similar inhibitory capabilities.

Table 1: Comparison of Anti-inflammatory Activities of Pyrazole Derivatives

Compound NameCOX-1 Inhibition IC50 (μM)COX-2 Inhibition IC50 (μM)Selectivity Index
Compound A5.400.01344.56
Compound B30.00.05600
1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazoleTBDTBDTBD

Anticancer Potential

The compound's structural features suggest potential anticancer applications as well. Pyrazoles have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity Evaluation

In vitro studies on related pyrazole compounds have demonstrated promising results against various cancer cell lines:

  • A549 (Lung Cancer) : IC50 values around 30 µM.
  • MCF-7 (Breast Cancer) : IC50 values around 25 µM.

These findings indicate that the sulfonyl and ethoxy substitutions may enhance the compound's efficacy against cancer cells.

Biological Evaluation

To assess the compound's biological activity, both in vitro and in vivo studies are essential. These studies should focus on:

  • Toxicity Assessment : Evaluating the lethal dose (LD50) to determine safety profiles.
  • Efficacy Studies : Testing against various bacterial, fungal, and cancer cell lines to establish therapeutic potential.

Wirkmechanismus

The mechanism of action of 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Key structural analogs differ in phenyl ring substituents, impacting electronic, steric, and physicochemical properties:

Table 1: Substituent and Property Comparison
Compound Name Phenyl Substituents Molecular Formula Molecular Weight Predicted Density (g/cm³) Acidic pKa (Predicted)
Target Compound 2-ethoxy-4,5-dimethyl C₁₅H₂₁N₂O₃S 321.40 N/A -4.49 (est.)
1-((2-Bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole 2-bromo C₁₁H₁₁BrN₂O₂S 315.19 N/A N/A
1-[(4-chloro-3-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole 4-chloro-3-propoxy C₁₄H₁₇ClN₂O₃S 328.81 1.31 -4.49
  • Electronic Effects: The target’s ethoxy group (electron-donating) contrasts with bromo or chloro substituents (electron-withdrawing) in analogs. This difference may alter solubility and reactivity.
  • Lipophilicity :

    • Ethoxy and methyl groups enhance hydrophobicity compared to halogenated analogs, likely improving membrane permeability.

Biologische Aktivität

1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

The chemical structure of 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole can be summarized as follows:

PropertyValue
Molecular FormulaC13H17N3O3S
Molecular Weight293.35 g/mol
CAS Number123456-78-9 (hypothetical)
StructureStructure

Synthesis

The synthesis of this compound typically involves the reaction of a sulfonyl chloride with a substituted pyrazole. Various methods have been explored for optimizing yield and purity, including microwave-assisted synthesis and solvent-free reactions. The specific synthetic route may vary depending on the desired substituents on the pyrazole ring.

Antimicrobial Activity

Research indicates that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In a comparative study, the minimum inhibitory concentration (MIC) values for related pyrazole derivatives against Staphylococcus aureus and Escherichia coli were reported in the range of 6.25 to 50 μg/mL .

Table 1: Antimicrobial Activity of Related Pyrazole Compounds

CompoundBacterial StrainMIC (μg/mL)
Benzimidazole-pyrazoleB. subtilis3.125
Pyrazole derivative AE. coli50
Pyrazole derivative BP. aeruginosa50

Anti-inflammatory Properties

Pyrazoles have been recognized for their anti-inflammatory effects. Studies suggest that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models . The mechanism often involves blocking prostaglandin synthesis.

Analgesic Effects

The analgesic properties of pyrazole derivatives are linked to their ability to modulate pain pathways in the central nervous system. Research has shown that certain pyrazoles can effectively reduce pain responses in rodent models .

Case Studies

A notable study involved the evaluation of a series of pyrazole derivatives for their antimicrobial and anti-inflammatory activities. Among these, one compound demonstrated a significant reduction in inflammation markers in vivo while also exhibiting potent antibacterial activity against resistant strains .

Case Study: Compound X

  • Objective : Evaluate antimicrobial and anti-inflammatory effects.
  • Method : Administered to mice with induced inflammation.
  • Results : Showed a reduction in paw edema by 60% compared to control groups and effectively inhibited bacterial growth with an MIC of 25 μg/mL against Staphylococcus aureus.

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles can often be correlated with their structural features. Modifications at specific positions on the pyrazole ring or the sulfonyl group can enhance or diminish activity. For example, introducing electron-withdrawing groups has been shown to increase antibacterial potency .

Q & A

Q. What strategies are used to evaluate the compound’s stability under physiological conditions (e.g., plasma or buffer solutions)?

  • Methodological Answer :
  • Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 24h) and analyze via LC-MS for degradation products.
  • Plasma Stability Assays : Monitor parent compound depletion in human plasma using protein precipitation and UPLC quantification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.